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molecular formula C15H11IN4O2 B8624546 4-{[5-(3-Iodophenyl)-2H-tetrazol-2-yl]methyl}benzoic acid CAS No. 660859-12-1

4-{[5-(3-Iodophenyl)-2H-tetrazol-2-yl]methyl}benzoic acid

Cat. No. B8624546
M. Wt: 406.18 g/mol
InChI Key: RCIQLRNDUJGGKB-UHFFFAOYSA-N
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Patent
US07179822B2

Procedure details

The ester (2.5 g, 5.41 mmol) prepared in Step (b) was suspended in dichloromethane (20 mL) followed by the addition of trifluoroacetic acid (5 mL). The solution was stirred for 16 hours at 25° C., then concentrated in vacuo. The resulting white solid was triturated with hexane/diethyl ether and the carboxylic acid (2.1 g, 100%) was collected by filtration. Mp 241–242° C.
Name
ester
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:26])[C:7]1[CH:12]=[CH:11][C:10]([CH2:13][N:14]2[N:18]=[N:17][C:16]([C:19]3[CH:24]=[CH:23][CH:22]=[C:21]([I:25])[CH:20]=3)=[N:15]2)=[CH:9][CH:8]=1)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[I:25][C:21]1[CH:20]=[C:19]([C:16]2[N:17]=[N:18][N:14]([CH2:13][C:10]3[CH:9]=[CH:8][C:7]([C:6]([OH:26])=[O:5])=[CH:12][CH:11]=3)[N:15]=2)[CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
ester
Quantity
2.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC=C(C=C1)CN1N=C(N=N1)C1=CC(=CC=C1)I)=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 16 hours at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting white solid was triturated with hexane/diethyl ether
FILTRATION
Type
FILTRATION
Details
the carboxylic acid (2.1 g, 100%) was collected by filtration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
IC=1C=C(C=CC1)C=1N=NN(N1)CC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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